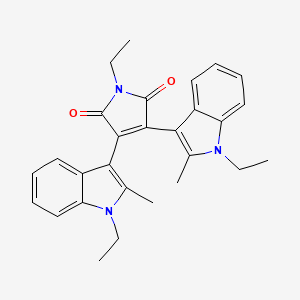
1-Ethyl-3,4-bis(1-ethyl-2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3,4-bis(1-ethyl-2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione is a complex organic compound that belongs to the class of pyrrole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3,4-bis(1-ethyl-2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. Common starting materials might include indole derivatives and pyrrole precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of such compounds may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The choice of method depends on factors like cost, efficiency, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-3,4-bis(1-ethyl-2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction may involve the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This includes reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3,4-bis(1-ethyl-2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-3,4-bis(1-ethyl-2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione: can be compared with other pyrrole derivatives and indole-based compounds.
Unique Features: Its unique structure may confer specific properties, such as enhanced stability or reactivity, compared to similar compounds.
List of Similar Compounds
- 1-Methyl-3,4-bis(1-methyl-2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
- 1-Propyl-3,4-bis(1-propyl-2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
Propiedades
Número CAS |
628684-57-1 |
|---|---|
Fórmula molecular |
C28H29N3O2 |
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
1-ethyl-3,4-bis(1-ethyl-2-methylindol-3-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C28H29N3O2/c1-6-29-17(4)23(19-13-9-11-15-21(19)29)25-26(28(33)31(8-3)27(25)32)24-18(5)30(7-2)22-16-12-10-14-20(22)24/h9-16H,6-8H2,1-5H3 |
Clave InChI |
COKGMSKDTVTHNH-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C2=CC=CC=C21)C3=C(C(=O)N(C3=O)CC)C4=C(N(C5=CC=CC=C54)CC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-YL]silane](/img/structure/B14207559.png)
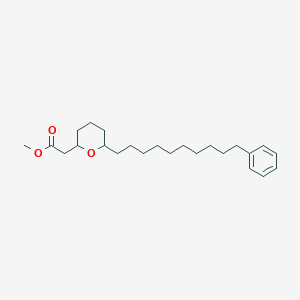
![2-{[4-(Dimethylamino)phenyl]ethynyl}-3-ethynylpent-2-en-4-ynenitrile](/img/structure/B14207587.png)
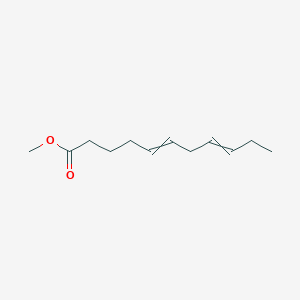
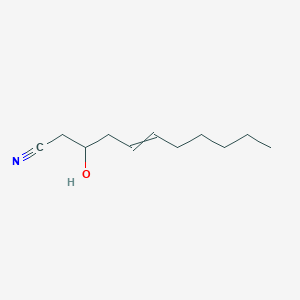

![6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL](/img/structure/B14207607.png)
![3-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14207608.png)
![Benzenemethanamine, N-[2-(phenylseleno)propyl]-](/img/structure/B14207611.png)
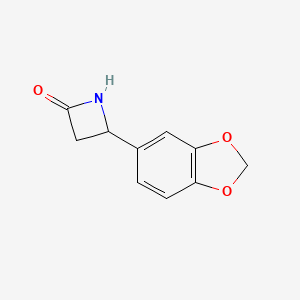
![1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]-](/img/structure/B14207619.png)
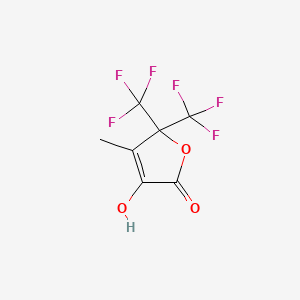
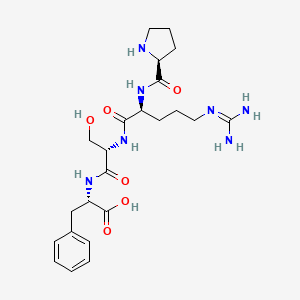
![6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14207632.png)
